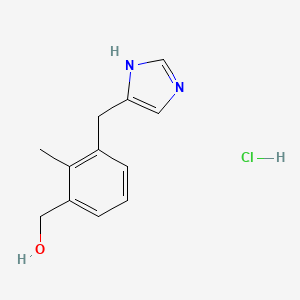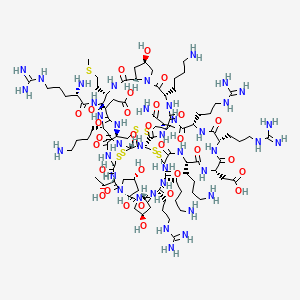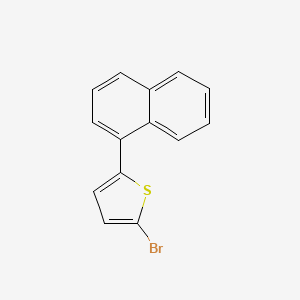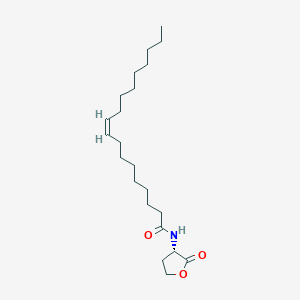
Glutaronitrile-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutaronitrile-d6, also known as pentanedinitrile-d6, is a deuterated form of glutaronitrile. It is a nitrile compound with the chemical formula C5D6N2. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glutaronitrile-d6 typically involves the deuteration of glutaronitrile. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to achieve complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is crucial, and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Glutaronitrile-d6 undergoes various chemical reactions, including:
Hydrogenation: Reduction of the nitrile groups to primary amines.
Hydrolysis: Conversion of nitrile groups to carboxylic acids.
Substitution: Replacement of nitrile groups with other functional groups.
Common Reagents and Conditions
Hydrogenation: Typically carried out using hydrogen gas (H2) and a metal catalyst such as nickel or palladium under high pressure and temperature.
Hydrolysis: Performed using acidic or basic conditions, often with sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Hydrogenation: Produces 1,5-diaminopentane.
Hydrolysis: Yields glutaric acid.
Substitution: Results in a variety of substituted nitriles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Glutaronitrile-d6 is widely used in scientific research due to its deuterated nature. Some key applications include:
NMR Spectroscopy: Used as a solvent or internal standard in NMR studies to analyze molecular structures and dynamics.
Isotope Labeling: Employed in metabolic studies to trace the pathways of chemical reactions in biological systems.
Pharmaceutical Research: Utilized in the synthesis of deuterated drugs to study their pharmacokinetics and metabolism.
Wirkmechanismus
The mechanism of action of Glutaronitrile-d6 is primarily related to its use as a deuterated compound. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the identification and analysis of molecular structures. In isotope labeling studies, the deuterium atoms act as tracers, allowing researchers to track the movement and transformation of molecules in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutaronitrile: The non-deuterated form of Glutaronitrile-d6, with the chemical formula C5H6N2.
Butyronitrile: A shorter-chain nitrile with the formula C4H7N.
Succinonitrile: A related compound with the formula C4H4N2.
Adiponitrile: A longer-chain nitrile with the formula C6H8N2.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms provides distinct advantages in terms of signal clarity and tracing capabilities, making it a preferred choice in various scientific research applications.
Eigenschaften
CAS-Nummer |
1346598-53-5 |
|---|---|
Molekularformel |
C5H6N2 |
Molekulargewicht |
100.154 |
IUPAC-Name |
2,2,3,3,4,4-hexadeuteriopentanedinitrile |
InChI |
InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2/i1D2,2D2,3D2 |
InChI-Schlüssel |
ZTOMUSMDRMJOTH-NMFSSPJFSA-N |
SMILES |
C(CC#N)CC#N |
Synonyme |
1,3-Dicyanopropane-d6; 1,5-Pentanedinitrile-d6; Glutaric Acid Dinitrile-d6; Glutaric Dinitrile-d6; Glutarodinitrile-d6; NSC 3807-d6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)





![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)
